2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid
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Overview
Description
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . This compound is characterized by a pyridine ring substituted with an acetic acid moiety and an oxo group at the 6-position. It is commonly used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzyme aldose reductase (alr2) .
Mode of Action
It’s suggested that the carboxylic group in similar compounds plays a key role in their outstanding activity .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the enzyme aldose reductase (alr2), which plays a crucial role in the polyol pathway .
Result of Action
Similar compounds have shown high inhibitory efficacy with attractive ic 50 values .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid typically involves the condensation of pyridine derivatives with acetic acid or its derivatives under controlled conditions. One common method involves the reaction of 3-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, substituted pyridines, and various carboxylic acids .
Scientific Research Applications
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Pyridineacetic acid: Similar structure but lacks the oxo group at the 6-position.
4-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid: Contains a methyl group at the 4-position.
(5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid: Contains a styryl group and a hydroxyl group.
Uniqueness: 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid is unique due to the presence of the oxo group at the 6-position, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .
Properties
IUPAC Name |
2-(6-oxo-1H-pyridin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-6)3-7(10)11/h1-2,4H,3H2,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPJULDZLXWTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158155-12-5 |
Source
|
Record name | 2-(6-oxo-1,6-dihydropyridin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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